molecular formula C10H11NO5S2 B1273058 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol CAS No. 175203-70-0

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol

Cat. No.: B1273058
CAS No.: 175203-70-0
M. Wt: 289.3 g/mol
InChI Key: FLAITYNRCKZPST-UHFFFAOYSA-N
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Description

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitro group, a sulfone group, and a benzothiophene moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and sulfur.

    Oxidation: The sulfone group is introduced by oxidizing the thioether group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Thioether Formation: The final step involves the reaction of the benzothiophene derivative with 2-chloroethanol in the presence of a base such as sodium hydroxide to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and oxidation steps, ensuring better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfone group can engage in nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]acetic acid
  • **2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]propane-1,3-diol

Uniqueness

Compared to similar compounds, 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydroxyl group allows for further derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S2/c12-3-4-17-9-6-18(15,16)10-5-7(11(13)14)1-2-8(9)10/h1-2,5,9,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAITYNRCKZPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381339
Record name 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-70-0
Record name 2-[(2,3-Dihydro-6-nitro-1,1-dioxidobenzo[b]thien-3-yl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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